![molecular formula C14H10F3NO3 B11835728 Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate](/img/structure/B11835728.png)
Methyl 6-[2-(Trifluoromethoxy)phenyl]nicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[2-(Trifluorometoxi)fenil]nicotinato de metilo: es un compuesto químico con la fórmula molecular C14H10F3NO3 y un peso molecular de 297.23 g/mol Es un derivado del ácido nicotínico, que presenta un grupo trifluorometoxi unido al anillo fenilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo típicamente involucra la esterificación del ácido 6-[2-(Trifluorometoxi)fenil]nicotínico con metanol en presencia de un catalizador como el ácido sulfúrico o el ácido clorhídrico. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades mayores. El proceso involucra la misma reacción de esterificación, con un control cuidadoso de las condiciones de reacción para optimizar el rendimiento y la pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia en entornos industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.
Sustitución: El grupo trifluorometoxi se puede sustituir con otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos como hidruro de sodio (NaH) o compuestos organolíticos pueden facilitar las reacciones de sustitución.
Principales productos formados
Oxidación: Ácido 6-[2-(Trifluorometoxi)fenil]nicotínico.
Reducción: Alcohol 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo.
Sustitución: Varios derivados sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluyendo efectos antiinflamatorios y analgésicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo involucra su interacción con dianas y vías moleculares específicas. El grupo trifluorometoxi mejora la lipofilia del compuesto, permitiéndole penetrar las membranas celulares de manera más efectiva. Una vez dentro de la célula, puede interactuar con enzimas y receptores, modulando su actividad y dando lugar a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
- 2-Bromo-6-(trifluorometil)nicotinato de metilo
- 2-Cloro-5-(trifluorometil)nicotinato de etilo
- 6-(Aminometil)picolinato de metilo
Singularidad
El 6-[2-(Trifluorometoxi)fenil]nicotinato de metilo es único debido a la presencia del grupo trifluorometoxi, que confiere propiedades químicas y físicas distintas. Este grupo mejora la estabilidad y la lipofilia del compuesto, haciéndolo más adecuado para ciertas aplicaciones en comparación con sus análogos .
Propiedades
Fórmula molecular |
C14H10F3NO3 |
|---|---|
Peso molecular |
297.23 g/mol |
Nombre IUPAC |
methyl 6-[2-(trifluoromethoxy)phenyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C14H10F3NO3/c1-20-13(19)9-6-7-11(18-8-9)10-4-2-3-5-12(10)21-14(15,16)17/h2-8H,1H3 |
Clave InChI |
FFCZKODMIDILOK-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CN=C(C=C1)C2=CC=CC=C2OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,7-Dibromo-1-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B11835646.png)
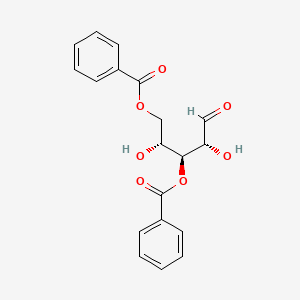
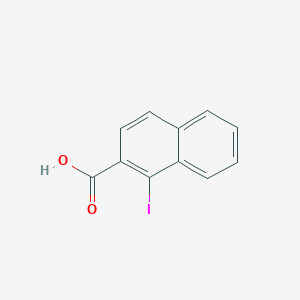

![(3S,8S,9S,10R,13S,14S,17R)-17-((2S,6R)-7-azido-6-methyl-3-oxoheptan-2-yl)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,17-tetradecahydro-16H-cyclopenta[a]phenanthren-16-one](/img/structure/B11835672.png)
![2-amino-4-phenyl-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B11835678.png)
![Carbamic acid, N-[[6-(1H-indol-5-yloxy)-4-pyrimidinyl]methyl]-N-methyl-, 1,1-dimethylethyl ester](/img/structure/B11835681.png)

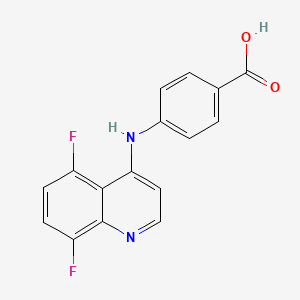

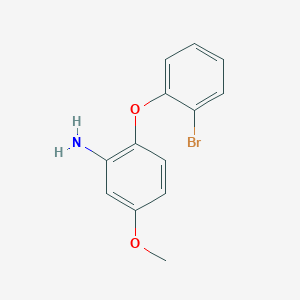
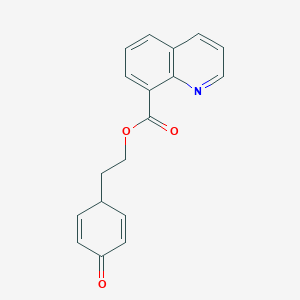
![5-Nitro-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B11835722.png)

